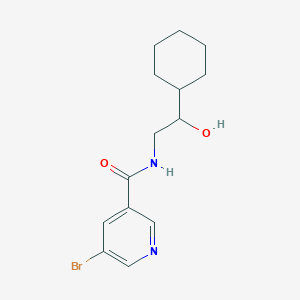
5-chloro-N-(4-methylpyridin-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(4-methylpyridin-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound with potential applications in scientific research. It is a nicotinamide derivative and has been studied for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(4-methylpyridin-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a role in the regulation of inflammation and cell survival. Inhibition of this pathway can lead to a reduction in inflammation and cell death.
Biochemical and Physiological Effects:
5-chloro-N-(4-methylpyridin-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to have anti-inflammatory and anti-tumor effects. It has also been shown to increase the activity of antioxidant enzymes and reduce oxidative stress. In addition, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-N-(4-methylpyridin-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide in lab experiments is its potential anti-inflammatory and anti-tumor properties. It may also be useful in studying the NF-κB pathway and its role in inflammation and cell survival. However, one limitation is that it may not be suitable for all types of experiments and may require further testing to determine its efficacy.
Orientations Futures
There are several possible future directions for the study of 5-chloro-N-(4-methylpyridin-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. One direction is to further investigate its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail and to determine its potential use in other areas of research such as cancer and inflammation. Additionally, further studies may be needed to determine the optimal dosage and administration of the compound in order to maximize its potential benefits.
Méthodes De Synthèse
The synthesis method of 5-chloro-N-(4-methylpyridin-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves the reaction of 5-chloro-6-hydroxynicotinamide with 4-methyl-2-pyridinecarboxaldehyde and tetrahydrofuran-3-ol in the presence of a catalyst. The product is then purified through recrystallization.
Applications De Recherche Scientifique
5-chloro-N-(4-methylpyridin-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
5-chloro-N-(4-methylpyridin-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-10-2-4-18-14(6-10)20-15(21)11-7-13(17)16(19-8-11)23-12-3-5-22-9-12/h2,4,6-8,12H,3,5,9H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKHZZYMDRURBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-methylpyridin-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B2846927.png)

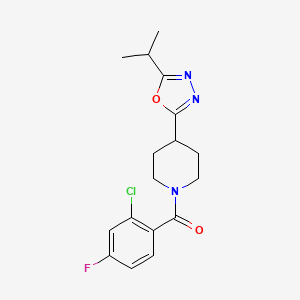
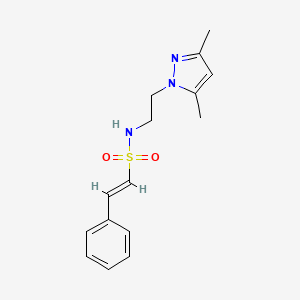
![1-(3,4-Dimethoxyphenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2846932.png)

![3-(3-bromophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2846936.png)
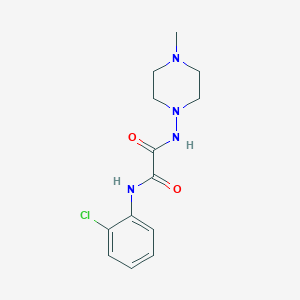
![2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B2846941.png)
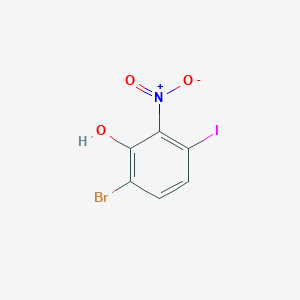
![2-Chloro-N-[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide](/img/structure/B2846945.png)
![2-Chloro-4-methoxyfuro[3,2-d]pyrimidine](/img/structure/B2846948.png)

